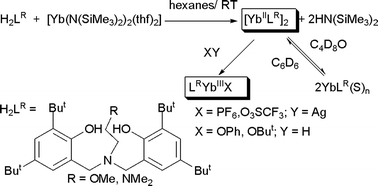Synthesis, structure and oxidation of new ytterbium(ii) bis(phenolate) compounds and their catalytic activity towards ε-caprolactone†
Dalton Transactions Pub Date: 2006-11-07 DOI: 10.1039/B613409B
Abstract
Two


Recommended Literature
- [1] Enhanced room temperature NO2 response of NiO–SnO2 nanocomposites induced by interface bonds at the p–n heterojunction†
- [2] One-pot synthesis of zinc doped yttrium copper titanate by semi-wet route exhibiting enhanced dielectric constant and suppressed dielectric loss
- [3] Contents and Chemical Biology
- [4] A BODIPY-based fluorescent probe for ratiometric detection of gold ions: utilization of Z-enynol as the reactive unit†
- [5] The analysis of magnesium alloys
- [6] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [7] A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates†
- [8] Comparative cell adhesion properties of cysteine extended peptide architectures†
- [9] Electrochemical investigation of covalently post-synthetic modified SURGEL coatings†
- [10] Lactobacillus fermentum F40-4 ameliorates hyperuricemia by modulating the gut microbiota and alleviating inflammation in mice†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 170643-02-4
-
CAS no.: 149428-64-8









